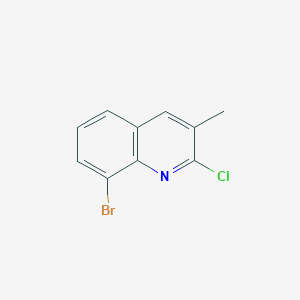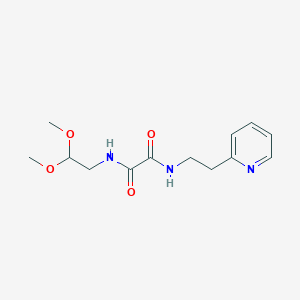
(E)-3-(2,3-Dichloro-4-(4-fluorophenylthio)phenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2,3-Dichloro-4-(4-fluorophenylthio)phenyl)acrylic acid, commonly known as DCFTA, is a synthetic organic compound that acts as an inhibitor of the enzyme acetylcholinesterase (AChE). It is a member of the class of compounds known as organophosphates (OPs) and is used in a variety of scientific research applications. DCFTA has been found to be a powerful inhibitor of AChE and is used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Cinnamic Acid Derivatives in Anticancer Research
Cinnamic acid derivatives, which share a core structural similarity with (E)-3-(2,3-Dichloro-4-(4-fluorophenylthio)phenyl)acrylic acid, have been extensively studied for their anticancer potentials. The 3-phenyl acrylic acid functionality, common to cinnamic acids, offers multiple reactive sites for chemical modifications, making these derivatives valuable in medicinal research as antitumor agents. These compounds have been underutilized in cancer treatment, despite their rich medicinal tradition dating back to the first clinical use in 1905. Recent attention has focused on various cinnamoyl derivatives for their antitumor efficacy, highlighting the potential of such compounds in anticancer research (De, Baltas, & Bedos-Belval, 2011).
Acrylic Acid Plasma Polymerization for Biomedical Use
Acrylic acid plasma polymerization is a solvent-free method for modifying polymeric surface properties without affecting the material's bulk. This process produces thin films with specific surface chemistries, including carboxylic acid groups, making them attractive for biomedical applications. Such films stimulate the adhesion and proliferation of fibroblasts and other cells, underscoring the role of acrylic acid derivatives in regenerative medicine and tissue engineering (Bitar, Cools, De Geyter, & Morent, 2018).
Lactic Acid as a Precursor for Biodegradable Polymers
Lactic acid, a biomass derivative, can be used to synthesize biodegradable polymers, highlighting the importance of carboxylic acids in sustainable material science. This application is crucial for developing eco-friendly materials and supports the green chemistry movement by utilizing renewable resources to produce valuable chemicals like acrylic acid and its derivatives (Gao, Ma, & Xu, 2011).
Propiedades
IUPAC Name |
(E)-3-[2,3-dichloro-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FO2S/c16-14-9(2-8-13(19)20)1-7-12(15(14)17)21-11-5-3-10(18)4-6-11/h1-8H,(H,19,20)/b8-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHSWBBTCFECIC-KRXBUXKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(C(=C(C=C2)C=CC(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1F)SC2=C(C(=C(C=C2)/C=C/C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,3-Dichloro-4-(4-fluorophenylthio)phenyl)acrylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2628880.png)


![1-methyl-3-[(2-methylpiperidin-1-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2628884.png)
![Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B2628887.png)
![(1R,6R)-3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2628889.png)
![2-{3-Methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurinyl}acetamide](/img/structure/B2628891.png)

![3-(2-oxo-2-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2628893.png)
![2-(5-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2628895.png)
![2-[(2-amino-5-chloro-6-methyl-4-pyrimidinyl)sulfanyl]-N-methylacetamide](/img/structure/B2628896.png)
